molecular formula C19H22N2O2 B11308052 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

Cat. No.: B11308052
M. Wt: 310.4 g/mol
InChI Key: WJQIAUVDTZBZBJ-UHFFFAOYSA-N
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Description

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-bromoethanol to introduce the ethyl group.

    Ether Formation: The final step involves the reaction of the alkylated benzimidazole with 3-methylphenol in the presence of a base to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol: Similar structure with a different position of the methyl group on the phenoxy ring.

    1-(2-ethyl-1H-benzimidazol-1-yl)-3-(3-chlorophenoxy)propan-2-ol: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups and their positions, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-ethylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C19H22N2O2/c1-3-19-20-17-9-4-5-10-18(17)21(19)12-15(22)13-23-16-8-6-7-14(2)11-16/h4-11,15,22H,3,12-13H2,1-2H3

InChI Key

WJQIAUVDTZBZBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC(=C3)C)O

Origin of Product

United States

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